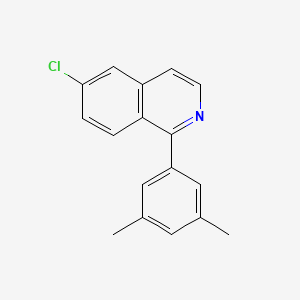![molecular formula C6H7N5S B14782508 3-methyl-5-methylsulfanyl-2H-pyrazolo[4,3-e][1,2,4]triazine CAS No. 497836-76-7](/img/structure/B14782508.png)
3-methyl-5-methylsulfanyl-2H-pyrazolo[4,3-e][1,2,4]triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-5-methylsulfanyl-2H-pyrazolo[4,3-e][1,2,4]triazine typically involves a multi-step process. One common method starts with the condensation of 5-acetyl-3-methylsulfanyl-1,2,4-triazine with hydrazine hydrochloride, followed by acid-promoted ring closure of the resulting intermediate . Another approach involves the use of phenylhydrazone of 5-acetyl-3-methylsulfanyl-1,2,4-triazine under microwave irradiation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3-methyl-5-methylsulfanyl-2H-pyrazolo[4,3-e][1,2,4]triazine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the sulfur-containing group to sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrogen-containing ring system.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include sodium azide for nucleophilic substitution and various oxidizing agents for oxidation reactions . Reaction conditions often involve refluxing in anhydrous ethanol or other suitable solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce a variety of functional groups .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 3-methyl-5-methylsulfanyl-2H-pyrazolo[4,3-e][1,2,4]triazine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit CDK2/cyclin A2, which plays a crucial role in cell cycle regulation . This inhibition can lead to altered cell cycle progression and induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its CDK2 inhibitory activity.
Uniqueness
3-methyl-5-methylsulfanyl-2H-pyrazolo[4,3-e][1,2,4]triazine stands out due to its unique structural features and the presence of a methylsulfanyl group, which can influence its biological activity and chemical reactivity .
Eigenschaften
CAS-Nummer |
497836-76-7 |
|---|---|
Molekularformel |
C6H7N5S |
Molekulargewicht |
181.22 g/mol |
IUPAC-Name |
3-methyl-5-methylsulfanyl-2H-pyrazolo[4,3-e][1,2,4]triazine |
InChI |
InChI=1S/C6H7N5S/c1-3-4-5(9-8-3)10-11-6(7-4)12-2/h1-2H3,(H,8,9,10) |
InChI-Schlüssel |
YYHYJRPYVRQKHO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=NN1)N=NC(=N2)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


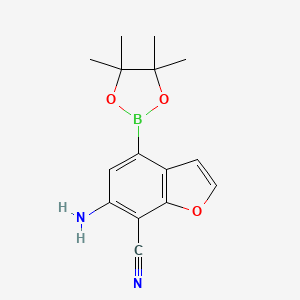
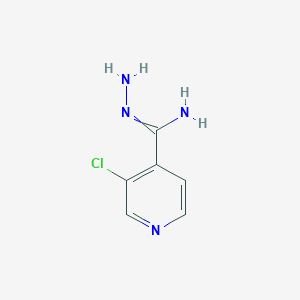
![7H-Oxazolo[3,2-a]pyridine-6-carboxylic acid, 2,3,8,8a-tetrahydro-5-(4-nitrophenyl)-3-phenyl-, ethyl ester, (3R,8aR)-](/img/structure/B14782439.png)
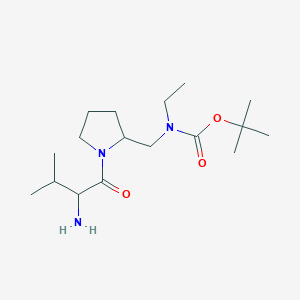
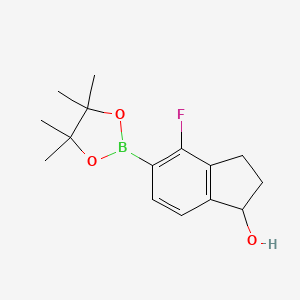
![6-chloro-2-[1-(oxan-2-yloxy)ethyl]-1-(1,1,1-trifluoropropan-2-yl)imidazo[4,5-c]pyridine](/img/structure/B14782458.png)
![N-[2-[(1-benzylpyrrolidin-3-yl)amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide](/img/structure/B14782460.png)
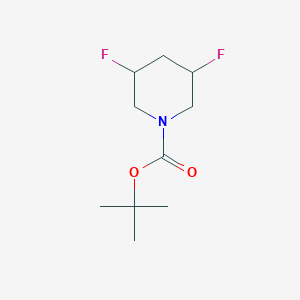
![N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]-1H-imidazole-5-carboxamide](/img/structure/B14782478.png)
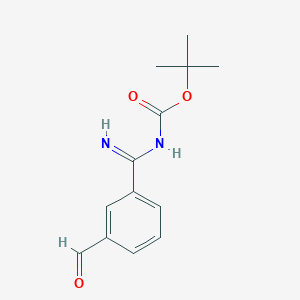


![6-[[(6aR,6bS,8aS,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B14782492.png)
